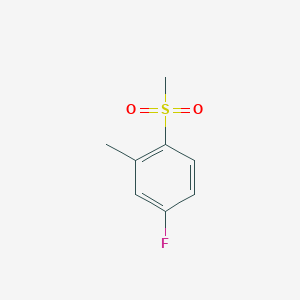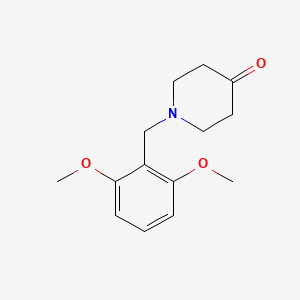
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid
描述
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid: is a derivative of alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in the field of peptide synthesis, especially in solid-phase peptide synthesis techniques. The presence of the pyridyl group adds unique properties to the compound, making it valuable for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by treating the amino acid with a silylating agent followed by an activated Fmoc reagent under anhydrous conditions . The reaction conditions often require a dry environment to prevent hydrolysis of the protecting group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with each addition followed by the removal of the Fmoc protecting group. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The pyridyl group can participate in substitution reactions, where the hydrogen atoms on the pyridine ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Piperidine is often used to remove the Fmoc group under basic conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Free amino acid without the Fmoc group.
Substitution: Various substituted pyridyl derivatives.
科学研究应用
Chemistry: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid is widely used in the synthesis of peptides and peptidomimetics. Its unique structure allows for the incorporation of pyridyl groups into peptides, which can enhance binding affinity and specificity in biochemical assays .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The pyridyl group can act as a ligand for metal ions, facilitating the study of metalloproteins.
Medicine: this compound is used in the development of peptide-based drugs. The incorporation of pyridyl groups can improve the pharmacokinetic properties of peptides, making them more stable and bioavailable.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities.
作用机制
The mechanism of action of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is complete, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions .
Molecular Targets and Pathways: The pyridyl group in the compound can interact with metal ions, making it useful in the study of metalloproteins. Additionally, the compound can be used to design peptides that target specific proteins or enzymes, facilitating the study of biochemical pathways.
相似化合物的比较
- Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid
- Fmoc-(S)-3-amino-4-(2-pyridyl)-butyric acid
- Fmoc-(S)-3-amino-4-(4-pyridyl)-propanoic acid
Uniqueness: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid is unique due to the position of the pyridyl group on the butyric acid backbone. This specific positioning allows for distinct interactions with other molecules, enhancing its utility in peptide synthesis and biochemical research. The presence of the Fmoc group also provides a convenient method for protecting the amino group during synthesis, making it a valuable tool in the field of organic chemistry .
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGVQVHZCLRTM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149303 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-69-5 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1302809.png)




![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)
![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate](/img/structure/B1302819.png)
![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)
![1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine](/img/structure/B1302825.png)


![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)
